L-Histidinol dihydrochloride is a structural analog of the essential amino acid L-histidine [, , ]. It acts as a reversible inhibitor of protein biosynthesis [, ], primarily by inhibiting the enzyme histidinyl-tRNA synthetase []. This enzyme is crucial for charging tRNA with histidine, a necessary step in protein synthesis.
L-Histidinol dihydrochloride is a dihydrochloride salt of L-histidinol, an amino alcohol that serves as an intermediate in the biosynthesis of the amino acid L-histidine. It is produced through microbial fermentation and has significant implications in both biochemical research and pharmaceutical applications.
L-Histidinol is primarily sourced from microbial fermentation processes, particularly using strains of Brevibacterium flavum. This bacterium can efficiently convert glucose and inorganic nitrogen into L-histidinol under controlled conditions. The production process typically involves culturing the bacteria in nutrient-rich media supplemented with specific carbon and nitrogen sources, such as ammonium sulfate and soybean protein hydrolysate .
L-Histidinol dihydrochloride falls under the category of amino alcohols and is classified as a biochemical compound. It is recognized for its role in amino acid synthesis, specifically as a precursor to L-histidine. In terms of chemical classification, it is categorized as a salt due to the presence of hydrochloric acid in its dihydrochloride form.
The synthesis of L-histidinol dihydrochloride can be achieved through various methods:
The fermentation process typically requires maintaining optimal pH levels and temperature (around 31°C) for effective microbial activity. Post-fermentation, the compound is isolated through crystallization techniques, often involving ion-exchange chromatography to purify the product .
L-Histidinol dihydrochloride has a molecular formula of C₆H₈Cl₂N₂O, indicating it contains six carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two chlorine atoms. The structure features an amino group (-NH₂), a hydroxyl group (-OH), and an imidazole ring characteristic of histidine derivatives.
L-Histidinol can undergo various chemical reactions:
The reactions are often facilitated by specific enzymes or chemical catalysts that enhance reaction rates and yields while minimizing by-products .
L-Histidinol acts primarily as a precursor in the biosynthetic pathway leading to L-histidine production. The mechanism involves:
The enzymatic conversion efficiency can vary based on substrate concentration and enzyme availability, with optimal conditions yielding significant amounts of L-histidine from L-histidinol.
Relevant analyses indicate that L-histidinol dihydrochloride maintains its integrity under standard laboratory conditions but should be stored away from light and moisture to prevent degradation .
L-Histidinol dihydrochloride has several scientific uses:
L-Histidinol dihydrochloride is synthesized biologically through the dephosphorylation of L-histidinol phosphate (HOLP), representing the penultimate step in the de novo histidine biosynthesis pathway. This reaction is catalyzed exclusively by the enzyme histidinol phosphate phosphatase (HPP), which converts HOLP to L-histidinol—the direct precursor to histidine. This pathway is absent in mammals but critically conserved in prokaryotes, plants, and fungi, making HPP a strategic target for antimicrobial development [8] [10].
In Mycobacterium tuberculosis (Mtb), the enzyme Rv3137 (annotated as HolPase) specifically hydrolyzes HOLP while showing no activity toward structurally similar substrates like inositol monophosphate. Biochemical assays confirm its strict substrate specificity, with optimal activity at pH 8.0 and 37°C in the presence of Mg²⁺. Genetic studies establish that Rv3137 is essential for Mtb survival, underscoring its non-redundant metabolic role [8].
Table 1: Substrate Specificity of HolPase (Rv3137) in Mtb
Substrate | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) | Relative Activity (%) |
---|---|---|
L-Histidinol phosphate | 2.6 × 10³ | 100 |
Inositol monophosphate | Undetectable | 0 |
p-Nitrophenyl phosphate | 12.1 | <1 |
HPP belongs to the polymerase and histidinol phosphatase (PHP) superfamily, characterized by a conserved β-barrel fold housing a multifunctional metal-binding active site. Structural studies reveal two evolutionary branches:
The crystal structure of Mtb Rv3137 (PDB: 5ZON) reveals a homodimeric assembly with each monomer adopting a distorted (β/α)₇-barrel fold. The active site contains a trinuclear metal center (α, β, γ sites) that positions HOLP via ionic interactions with conserved residues (Arg160, Arg197). Substrate binding induces closure of a flexible loop, isolating the catalytic pocket from solvent [8]. Unlike PHP domains in bacterial replicative polymerases (e.g., E. coli Pol III), which have lost metal-coordinating residues and catalytic activity, HolPases retain a complete set of metal ligands essential for phosphatase function [4].
The catalytic mechanism of HPP hinges on a trinuclear metal center that polarizes the phosphoester bond and activates a nucleophilic hydroxide. Structural data identifies three metal sites:
Metal depletion studies confirm that all three ions are indispensable. Removal of Zn²⁺ from the γ site reduces activity by >95%, while Fe³⁺ removal ablates catalysis entirely. The pH-rate profile shows activity loss below pH 7.5 (pKa 7.5), corresponding to protonation of the metal-bridging hydroxide [10].
Table 2: Metal Ion Roles in HolPase Catalysis
Metal Site | Ligand Residues | Primary Function | Effect of Removal |
---|---|---|---|
α (Fe³⁺/Zn²⁺) | His44, Asp69, His83 | Activates nucleophilic hydroxide | Complete activity loss |
β (Fe³⁺/Zn²⁺) | Asp201, Glu67, His203 | Positions substrate phosphate | Activity loss (90%) |
γ (Zn²⁺) | Asp213, His185, Asp189 | Stabilizes histidinol leaving group | Activity loss (95%) |
In E. coli Pol III, a degenerate PHP domain with mutated metal ligands (e.g., Phe44 replacing His, Gly134 replacing Cys) cannot coordinate metals. However, reintroducing three key mutations (F44H, H83H, R203H) restores Zn²⁺ binding and enhances polymerase stability, proving that the PHP scaffold is structurally conserved even when catalytically inactive [4]. This highlights the co-evolution of metal dependency: Organisms with dedicated proofreading exonucleases (e.g., E. coli ϵ subunit) tolerate PHP domain degeneration, while those reliant on PHP-mediated hydrolysis (e.g., Mtb) preserve intact metal sites.
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